molecular formula C44H34O5 B287799 1-hydroxynaphthyl-2-{2-[2-(1-{2-hydroxynaphthyl}-2-naphthyloxy)ethoxy]ethoxy}naphthalene

1-hydroxynaphthyl-2-{2-[2-(1-{2-hydroxynaphthyl}-2-naphthyloxy)ethoxy]ethoxy}naphthalene

Cat. No.: B287799
M. Wt: 642.7 g/mol
InChI Key: OFHSDKRZHBAAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) is a complex organic compound known for its unique structural properties. This compound features a binaphthalene core, which is a common motif in chiral ligands and catalysts used in asymmetric synthesis. The presence of oxybisethylenebisoxy linkages adds to its versatility, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) typically involves the reaction of 1,1’-binaphthalene-2,2’-diol with ethylene glycol derivatives under controlled conditions. One common method includes the use of a Schiff-base condensation reaction, where a primary amine reacts with an active carbonyl group in an ethanolic solution . This reaction can also be performed using green methodologies, such as ultrasound-assisted synthesis, which does not require a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) involves its interaction with molecular targets through its chiral centers and oxybisethylenebisoxy linkages. These interactions can influence the stereochemistry of reactions, making it an effective chiral ligand. The compound can form complexes with metals, which then participate in catalytic cycles to facilitate various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,2’‘’-(Oxybisethylenebisoxy)bis(1,1’-binaphthalene-2-ol) stands out due to its combination of binaphthalene core and oxybisethylenebisoxy linkages, which provide unique chiral and fluorescent properties. This makes it more versatile compared to simpler binaphthalene derivatives.

Properties

Molecular Formula

C44H34O5

Molecular Weight

642.7 g/mol

IUPAC Name

1-[2-[2-[2-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxyethoxy]ethoxy]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C44H34O5/c45-37-21-17-29-9-1-5-13-33(29)41(37)43-35-15-7-3-11-31(35)19-23-39(43)48-27-25-47-26-28-49-40-24-20-32-12-4-8-16-36(32)44(40)42-34-14-6-2-10-30(34)18-22-38(42)46/h1-24,45-46H,25-28H2

InChI Key

OFHSDKRZHBAAFC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.